![molecular formula C14H15NO3S3 B2899815 (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 853903-57-8](/img/structure/B2899815.png)
(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid
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Overview
Description
(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid, also known as OTTHA, is a thiazolidinedione derivative. It has gained significant attention in the scientific community due to its potential applications in the field of medicine. OTTHA is a synthetic compound that has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid is not fully understood. However, studies have shown that this compound activates peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ by this compound leads to the inhibition of inflammatory cytokines and the promotion of adipocyte differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound reduces inflammation by inhibiting the production of inflammatory cytokines. This compound has also been shown to reduce tumor growth by inhibiting angiogenesis. Furthermore, this compound has been shown to improve insulin sensitivity by increasing glucose uptake in adipocytes.
Advantages and Limitations for Lab Experiments
One of the advantages of using (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid in lab experiments is its low toxicity. This compound has been shown to have low toxicity in animal models. Furthermore, this compound is stable under a variety of conditions, making it suitable for use in various lab experiments. One of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer this compound to animal models.
Future Directions
For (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid include further investigation of its mechanism of action and its potential in the treatment of other diseases.
Synthesis Methods
(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid has been synthesized using a variety of methods. One of the most common methods is the reaction of 2-aminothiazole with 2-thioxo-4-thiazolidinone in the presence of acetic acid. Another method involves the reaction of 2-aminothiazole with 2-thioxo-4-thiazolidinone in the presence of triethylamine. The yield of this compound using these methods ranges from 50-70%.
Scientific Research Applications
(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid has shown promising results in various scientific research applications. Studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of arthritis. Furthermore, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
properties
IUPAC Name |
2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S3/c1-2-3-6-10(13(17)18)15-12(16)11(21-14(15)19)8-9-5-4-7-20-9/h4-5,7-8,10H,2-3,6H2,1H3,(H,17,18)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEZJBQFAUUVPY-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CS2)/SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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